Gold(I) iodide
Description
Historical Context and Significance in Inorganic Chemistry
The study of gold halides has a rich history, though gold(I) iodide itself has emerged as a compound of significant interest more recently. scienceinschool.org Historically, the chemistry of gold was often dominated by its more stable +3 oxidation state. However, the unique properties arising from the +1 oxidation state in compounds like this compound have opened new avenues in inorganic chemistry. wikipedia.org The synthesis of this compound can be achieved through methods such as the reaction of powdered gold with iodine gas at elevated temperatures or by dissolving gold powder in an aqueous solution of iodine and potassium iodide. wikipedia.orgsmolecule.com
A key feature that distinguishes the chemistry of gold(I) compounds is the phenomenon of aurophilicity. This refers to the weak, attractive interaction between two or more gold(I) ions, which influences the structure and properties of these compounds. uh.eduupv.es These interactions, though weaker than conventional chemical bonds, play a crucial role in the supramolecular chemistry of gold(I) compounds and are a subject of ongoing research. uh.edu The study of this compound and its complexes provides valuable insights into these fundamental inorganic principles.
Scope of Academic Inquiry into this compound
Academic research into this compound is broad and multifaceted, encompassing its synthesis, structural characterization, and a wide array of applications. smolecule.comchemimpex.com Scientists are actively investigating its fundamental chemical and physical properties, including its crystal structure, reactivity, and electronic characteristics. smolecule.comupv.es
A significant area of investigation is the use of this compound as a precursor for the synthesis of other gold-containing compounds and materials. smolecule.comchemimpex.com It serves as a starting material for the creation of various gold complexes with diverse ligands, which in turn have applications in catalysis and materials science. smolecule.com For instance, this compound is utilized as a catalyst in organic reactions like the Sonogashira cross-coupling reaction. cenmed.com
Furthermore, research has explored the luminescent properties of this compound complexes. uef.fimdpi.comnih.gov The emission of light from these compounds is influenced by factors such as aurophilic interactions and the nature of the surrounding ligands, making them promising for the development of optical materials. uef.fimdpi.com The behavior of this compound under high pressure has also been a subject of study, revealing changes in its crystal structure and compressibility. upv.esresearchgate.net
Interdisciplinary Relevance of this compound Chemistry
The study of this compound extends beyond the traditional boundaries of inorganic chemistry, finding relevance in a variety of scientific disciplines. Its unique properties make it a valuable compound in materials science, nanotechnology, and even in fields with environmental applications.
Key Interdisciplinary Applications:
Materials Science: this compound is investigated for its potential in developing advanced materials. smolecule.comchemimpex.com Its complexes exhibit interesting photophysical properties, including luminescence, which could be harnessed for optical devices. mdpi.comresearchgate.net The study of its behavior under extreme conditions, such as high pressure, provides insights into material stability and phase transitions. upv.esresearchgate.net
Nanotechnology: The compound serves as a precursor in the synthesis of gold nanoparticles. chemimpex.com These nanoparticles have a wide range of applications, including in catalysis and the development of new technologies. chemimpex.com The interaction of iodide with gold surfaces is also crucial in controlling the shape and size of gold nanostructures, such as nanotriangles. acs.org
Catalysis: In organic synthesis, this compound and its derivatives are used as catalysts to facilitate chemical reactions, enhancing their efficiency. smolecule.comchemimpex.com This has implications for the synthesis of complex organic molecules. chemimpex.com
Hydrometallurgy: The iodine-iodide system, which involves the formation of gold-iodide complexes, is being explored as a more environmentally friendly alternative to traditional cyanide-based methods for gold leaching from ores. researchgate.nethep.com.cnnih.gov Research in this area focuses on optimizing the leaching process and recovering gold from the resulting solutions. researchgate.netgoogle.com
The interdisciplinary nature of this compound research highlights its versatility and the potential for new discoveries at the intersection of different scientific fields. researchgate.netresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
gold(1+);iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.HI/h;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGIETUGWDAYPU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[Au+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8710 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Gold I Iodide and Its Derivatives
Solution-Phase Synthetic Routes to Gold(I) Iodide
The most common and straightforward method for synthesizing this compound in the solution phase involves the reduction of a gold(III) precursor in the presence of an iodide source. A widely used approach is the reaction between tetrachloroauric acid (HAuCl₄) and potassium iodide (KI). cenmed.com In this reaction, the iodide ion acts as both a reducing agent and a precipitating agent.
Initially, the gold(III) ions are reduced to gold(I) ions by the iodide ions, which are themselves oxidized to iodine (I₂). The newly formed gold(I) cations then immediately react with excess iodide ions in the solution to form the insoluble this compound, which precipitates out as a yellow solid. cenmed.comfishersci.be The reaction can be summarized as follows:
HAuCl₄ + 3KI → AuI + I₂ + 3KCl + HCl
Another method involves the direct reaction of gold powder with iodine in a solution of potassium iodide. The KI solution helps to dissolve the iodine to form the triiodide ion (I₃⁻), which then oxidizes the gold.
Furthermore, the reduction of tetrachloroauric acid can be achieved using a milder reducing agent, such as sodium sulfite (B76179) (Na₂SO₃), in the presence of potassium iodide. This allows for more controlled precipitation of AuI.
| Precursor | Reagent(s) | Product | Phase |
| Tetrachloroauric acid (HAuCl₄) | Potassium iodide (KI) | This compound (AuI) | Solid Precipitate |
| Gold (Au) powder | Iodine (I₂), Potassium iodide (KI) | This compound (AuI) | Solid Precipitate |
| Tetrachloroauric acid (HAuCl₄) | Sodium sulfite (Na₂SO₃), Potassium iodide (KI) | This compound (AuI) | Solid Precipitate |
Gas-Phase Synthesis and Isolation Techniques for this compound Complexes
While solution-phase synthesis is common for the bulk production of AuI, gas-phase methods are crucial for studying the fundamental properties of isolated molecules and for the preparation of high-purity thin films or specific complexes. One technique involves the high-temperature reaction between gold metal and iodine vapor in a sealed quartz tube. The resulting gaseous AuI can then be deposited on a cold substrate.
Laser ablation is another advanced technique used to generate gas-phase gold iodide species. In this method, a high-power laser is directed at a gold target in the presence of a carrier gas containing an iodine precursor, such as methyl iodide (CH₃I). The laser vaporizes the gold, creating a plasma that reacts with the iodine source to form AuI molecules in the gas phase. These molecules can then be analyzed using mass spectrometry or isolated in an inert gas matrix for spectroscopic studies.
Volatile complexes of this compound can also be synthesized and isolated in the gas phase. These complexes often involve ligands that stabilize the AuI monomer and increase its volatility, making them suitable for chemical vapor deposition (CVD) applications.
Preparation of this compound-Containing Nanostructures
The presence of iodide ions, often derived from or in the form of this compound, is a powerful tool in the synthesis of gold nanomaterials. Iodide strongly adsorbs to the surface of gold, influencing the growth kinetics and resulting morphology of the nanostructures.
Controlled Synthesis of Gold Nanoparticles and Nanocrystals
This compound can serve as a key precursor in the synthesis of gold nanoparticles. In a typical synthesis, a gold(I) complex, often stabilized by a ligand like a thiol or an amine, is reduced in an organic solvent. For instance, the reduction of an Au(I)-thiolate complex in the presence of a capping agent can yield well-defined gold nanocrystals.
A common method involves a two-phase system where a gold precursor is transferred from an aqueous phase to an organic phase containing a surfactant like oleylamine (B85491). The oleylamine can act as both a reducing agent at elevated temperatures and a capping agent to stabilize the forming nanoparticles. The presence of iodide in these systems, either from an AuI precursor or an additive, is critical for controlling the particle size and size distribution.
Directed Morphological Control in Gold Nanomaterial Synthesis
Iodide ions are well-known for their ability to direct the anisotropic growth of gold nanocrystals, leading to morphologies such as nanorods, nanowires, and nanoprisms. This is achieved through the selective binding of iodide ions to specific crystallographic faces of the growing gold nanocrystal.
For example, in the seed-mediated growth of gold nanorods, a small spherical gold "seed" is added to a growth solution containing a gold salt (like HAuCl₄), a mild reducing agent, and a surfactant. The addition of iodide ions (e.g., from KI) can preferentially passivate certain crystal facets, slowing their growth while allowing other facets to grow faster. This directed growth leads to the elongation of the nanoparticle into a rod shape. By carefully controlling the concentration of iodide and other reaction parameters, the aspect ratio (length-to-width ratio) of the nanorods can be precisely tuned. The use of ligands such as 1-dodecanethiol (B93513) in conjunction with iodide can further refine the shape control. fishersci.no
Fabrication of this compound-Based Organic-Inorganic Hybrid Materials
The integration of this compound with organic materials creates organic-inorganic hybrid systems with novel properties. These materials combine the characteristics of the inorganic AuI component with the processability and functional versatility of the organic matrix.
A notable example is the incorporation of this compound into conjugated polymers. For instance, hybrid materials have been fabricated by blending AuI with poly(3-hexylthiophene) (P3HT), a well-known semiconducting polymer. americanelements.comcenmed.com The synthesis can be achieved by mixing a solution of P3HT with a solution containing a gold(I) precursor and an iodide source. The resulting composite material consists of AuI domains dispersed within the polymer matrix.
Advanced Structural and Bonding Characterization of Gold I Iodide Systems
Crystallographic Analysis of Gold(I) Iodide Structures
At ambient conditions, this compound crystallizes in a tetragonal system. wikipedia.org X-ray diffraction (XRD) studies have identified its space group as P4₂/ncm (No. 138), with four formula units per unit cell (Z = 4). wikipedia.orgupv.es The structure is characterized as one-dimensional, composed of AuI ribbons. materialsproject.org Within this structure, each gold atom is bonded to two equivalent iodine atoms in a distorted linear geometry. materialsproject.orgwebelements.co.uk
The crystal structure consists of infinite chains where gold atoms are linked via Au···Au interactions. upv.es The lattice parameters determined from synchrotron-based powder XRD experiments are a = 4.355(3) Å and c = 13.709(9) Å. upv.es The Au-I bond length within the structure is approximately 2.62 Å. materialsproject.org Other this compound-containing complexes, such as the viologen gold iodide (C₁₂H₁₄N₂)Au₂I₄, also feature linear, equidistant gold chains. capes.gov.br
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Tetragonal | wikipedia.org |
| Space Group | P4₂/ncm | wikipedia.orgupv.es |
| Lattice Parameter (a) | 4.355(3) Å | upv.es |
| Lattice Parameter (c) | 13.709(9) Å | upv.es |
| Formula Units (Z) | 4 | upv.es |
| Au-I Bond Length | ~2.62 Å | materialsproject.org |
Exploration of Aurophilic Interactions in Gold(I) Compounds
A defining feature in the chemistry of gold(I) compounds is the phenomenon of aurophilicity. This refers to the tendency of closed-shell Au(I) centers to form weak, attractive interactions with each other, even though they are formally cations and should repel. rsc.orgrsc.org These interactions are significant, with strengths estimated to be between 29 and 46 kJ/mol, comparable to that of a hydrogen bond. upv.esacs.org The typical distance for an aurophilic bond is in the range of 2.50 to 3.50 Å, which is shorter than the sum of the van der Waals radii of two gold atoms (~3.32 Å). rsc.orgwikipedia.org
The origin of aurophilic interactions is attributed to a combination of dispersive forces and, crucially, relativistic effects that are particularly pronounced for a heavy element like gold. acs.orgwikipedia.org These effects lead to the relativistic expansion of gold's d orbitals, contributing significantly to the binding energy. acs.org Aurophilic interactions are instrumental in the self-assembly of gold(I) complexes, leading to the formation of supramolecular structures such as dimers, oligomers, and infinite chains. upv.esmdpi.com
In the solid state, this compound's crystal structure is a clear example of these forces at play, featuring infinite chains sustained by Au···Au interactions. upv.es In related compounds like (C₁₂H₁₄N₂)Au₂I₄, the interactions within the anionic chains are dominated by these aurophilic forces, with Au-Au distances measured at 3.3767(3) Å. capes.gov.br The study of these interactions is crucial as they influence the material's structural flexibility and photophysical properties. rsc.orgmdpi.com
Elucidation of Coordination Geometry and Electronic Structure in this compound Complexes
The gold(I) ion, with its d¹⁰ electronic configuration, typically favors a two-coordinate, linear geometry in its complexes. webelements.co.uk In the tetragonal structure of AuI, the gold center is coordinated to two iodide ions, maintaining this characteristic, albeit with some distortion. materialsproject.org In more complex structures, such as dimeric bisphosphine this compound complexes, the gold ions can adopt a trigonal geometry. mdpi.com The coordination environment can be highly flexible; for instance, in the cation [Au₂(μ-dppm)₂I]⁺, one gold ion can be two-coordinate while the other is three-coordinate, linked by an aurophilic interaction. acs.orgacs.org
Theoretical investigations using first-principles calculations have shed light on the electronic properties of AuI. These studies reveal that AuI is a non-trivial Dirac material possessing an indirect bandgap of 2.31 eV. iith.ac.inresearchgate.net The identification of its topological nature requires the inclusion of spin-orbit coupling in the calculations. iith.ac.in At ambient pressure, AuI is described as a Dirac semi-metal, but under mild isotropic compressive pressure, it is predicted to undergo a quantum phase transition to a non-trivial topological state. nih.gov Further application of pressure along a specific crystal direction could theoretically induce a topological insulator state, characterized by an unconventional band inversion mechanism involving s, p, and d orbitals. nih.gov
High-Pressure Structural Dynamics and Phase Transitions of this compound
The structural behavior of this compound under high pressure has been a subject of significant experimental and theoretical interest. Powder X-ray diffraction studies up to 13.5 GPa have shown that AuI is extremely compressible. upv.esnih.gov Its ambient-pressure tetragonal phase exhibits a bulk modulus of 18.1(8) GPa, a value that indicates it is as soft as molecular solids or rare gases. upv.esnih.gov The material's response to pressure is also anisotropic. upv.esnih.gov
As pressure increases, AuI undergoes distinct structural changes. Evidence for the onset of a phase transition appears at 1.5 GPa, with the transition becoming more pronounced at 3.8 GPa. upv.esnih.govacs.org The low-pressure and high-pressure phases are found to coexist over a broad pressure range, up to 10.7 GPa. upv.esnih.gov Beyond this pressure, an irreversible process of pressure-induced amorphization (PIA) occurs. upv.esnih.gov Theoretical calculations support these experimental findings, predicting the onset of dynamical and mechanical instability at approximately 7 GPa, which rationalizes the pressure-driven amorphization. iith.ac.inresearchgate.net
Under compression, the aurophilic Au-Au distance shortens significantly. At a pressure of 3.3 GPa, this distance contracts to 2.882 Å, which was noted as the shortest Au-Au aurophilic distance reported in an inorganic solid at the time. upv.esacs.org This demonstrates the substantial effect of pressure on the strength and length of these metallophilic interactions.
| Pressure | Observed Phenomenon | Source |
|---|---|---|
| ~1.5 GPa | Onset of phase transition | upv.esnih.gov |
| ~3.8 GPa | Phase transition becomes significant | upv.esnih.gov |
| 3.8 - 10.7 GPa | Coexistence of low- and high-pressure phases | upv.esnih.gov |
| ~7 GPa | Predicted onset of dynamical and mechanical instability | iith.ac.in |
| >10.7 GPa | Irreversible pressure-induced amorphization (PIA) | upv.esnih.gov |
Mechanistic Studies of Gold I Iodide Reactivity
Oxidative Addition Pathways Involving Gold(I) Iodide Centers
The oxidative addition of a substrate to a metal center is a fundamental step in many catalytic cycles, involving the cleavage of a bond in the substrate and the formation of two new bonds to the metal, with an increase in the metal's oxidation state. For gold, this typically involves the transformation of Au(I) to Au(III). Historically, this process was considered challenging for gold(I) complexes due to the high redox potential of the Au(I)/Au(III) couple. researchgate.net However, recent advances, particularly in ligand design, have demonstrated that oxidative addition to gold(I) centers is not only feasible but can also be harnessed for a variety of catalytic cross-coupling reactions. nih.govchemrxiv.org
The oxidative addition of C–I bonds to gold(I) is a critical step for initiating Au(I)/Au(III) catalytic cycles. However, the reactivity differs significantly between alkyl and aryl iodides.
Alkyl Iodides: Early studies showed that gold(I) complexes like [Au(CH₃)(PPh₃)] can react with alkyl iodides such as methyl iodide. researchgate.net This reaction proceeds slowly via an S_N2-type mechanism, where the gold(I) complex acts as a nucleophile. acs.org
Aryl Iodides: The oxidative addition of C(sp²)–I bonds from aryl iodides to simple, two-coordinate gold(I) complexes is generally a kinetically sluggish process with a high activation barrier. acs.orgnih.gov For a long time, this reluctance hampered the development of gold-catalyzed cross-coupling reactions analogous to those of palladium. nih.gov
A breakthrough came with the strategic design of ligands that facilitate this challenging step. chemrxiv.orgnih.gov It was discovered that forcing the gold(I) center into a bent geometry, using bidentate ligands with a small bite angle (e.g., carboranyl diphosphines) or hemilabile ligands (e.g., P,N systems like MeDalPhos), dramatically lowers the activation energy for the oxidative addition of aryl iodides. chemrxiv.orgd-nb.infonih.govescholarship.org These ligands "pre-organize" the gold(I) complex for oxidative addition and stabilize the resulting square-planar Au(III) species. awuahlab.comrsc.org
| Ligand Type | Key Feature | Effect on Oxidative Addition | Reference |
| Diphosphine (small bite angle) | Forces a bent geometry on Au(I) | Lowers activation barrier, promotes addition | chemrxiv.orgescholarship.org |
| Hemilabile (P,N or N,C) | One donor atom can dissociate and re-coordinate | Stabilizes Au(III) intermediate, facilitates the cycle | nih.govchemrxiv.orgnih.govrsc.orgrsc.org |
| Bipyridyl | Bidentate chelation | Promotes reversible oxidative addition | d-nb.inforsc.org |
Kinetic studies have revealed further mechanistic details. For instance, the oxidative addition of aryl iodides to bipyridyl-ligated gold(I) complexes is faster with more electron-rich aryl iodides (e.g., 4-iodoanisole) and with more electron-poor ligands. rsc.orgmdpi.com This trend is contrary to what is typically observed in palladium chemistry and suggests that the electropositivity of the gold center is a key factor. rsc.org Furthermore, research has shown that the oxidative addition of alkynyl and vinyl iodides to (P,N)AuCl complexes is significantly faster and irreversible compared to the reaction with aryl iodides, demonstrating high chemoselectivity. rsc.orgnih.gov
The ability to achieve the oxidative addition of aryl iodides to gold(I) centers is the cornerstone of modern Au(I)/Au(III) redox catalysis. nih.govrsc.org This elementary step provides entry into a catalytic cycle that typically proceeds as follows:
Transmetalation or Nucleophilic Attack: The Au(III) intermediate reacts with a nucleophile. This can occur via transmetalation with an organometallic reagent or by direct attack of a nucleophile. nih.gov In some cases, halide abstraction by a silver salt is necessary to generate a more reactive cationic Au(III) species that can then coordinate with the nucleophile or a π-system. researchgate.netup.ac.za
Reductive Elimination: The two organic fragments on the Au(III) center couple, forming a new bond and regenerating the active Au(I) catalyst. nih.gov
This Au(I)/Au(III) redox pathway has enabled a wide range of cross-coupling reactions, including C-C, C-N, C-O, and C-S bond formations. chemrxiv.orgacs.orguky.edu In a significant development, researchers have successfully merged this redox cycle with gold's traditional role in π-activation. researchgate.net In these merged catalytic systems, a cationic aryl-Au(III) species, formed from the oxidative addition of an aryl iodide, can activate an alkene for nucleophilic attack, leading to complex difunctionalization reactions. researchgate.netbeilstein-journals.org
Reactivity with Alkyl and Aryl Iodides
Ligand Exchange and Scrambling Dynamics in this compound Complexes
Ligand dynamics, including exchange and scrambling, are fundamental processes that can significantly impact the stability and reactivity of this compound catalysts. For complexes of the type L–Au–X (where L is a neutral ligand like a phosphine (B1218219) or N-heterocyclic carbene (NHC), and X is a halide like iodide), a common process is ligand scrambling. nih.govacs.orgacs.org This involves the rearrangement of two L–Au–I molecules to form a cationic bis-ligated complex [(L)₂Au]⁺ and an anionic dihalide complex [AuI₂]⁻. nih.govacs.org
2 L–Au–I ⇌ [(L)₂Au]⁺ + [AuI₂]⁻
Mechanistic studies, combining experimental and computational methods, suggest that this process is initiated by the formation of a dimer through aurophilic (Au-Au) interactions. acs.org This dimer then rearranges through a T-shaped intermediate, followed by halide dissociation and recombination to yield the final scrambled products. nih.govacs.org This scrambling can be detrimental, leading to catalyst deactivation, as the resulting [AuI₂]⁻ anion can decompose. nih.gov However, it can also be productive, as the [(L)₂Au]⁺ species may be the active catalyst in some reactions.
Ligand exchange with external reagents is also a key mechanistic feature.
Exchange with Silver Salts: In many Au(I)/Au(III) catalytic cycles, silver salts like AgSbF₆ or AgOTf are used. up.ac.za These salts perform a ligand exchange with the iodide on the gold center, abstracting the iodide to generate a more electrophilic and catalytically active cationic gold(I) species. acs.orgresearchgate.netup.ac.za
Exchange with Nucleophiles: Gold(I) complexes can undergo ligand exchange with nucleophiles present in the reaction, such as thiols. up.ac.za This can sometimes lead to the formation of stable, off-cycle catalyst resting states, which require reactivation to re-enter the catalytic cycle. up.ac.za For example, phosphine ligands on gold nanoparticles are known to be easily exchanged for thiols, which form stronger bonds with the gold surface. mdpi.com
Electrophilic Activation Mechanisms in Gold(I)-Catalyzed Reactions
Separate from its involvement in redox cycles, this compound is a key component in catalysts that operate through a completely different mechanism: electrophilic activation of π-systems (alkenes, alkynes, and allenes). acs.orgbeilstein-journals.orgnih.gov In this mode, a cationic gold(I) species, often generated in situ from a precursor like (Ph₃P)AuCl and a silver salt, functions as a powerful π-acid. mdpi.com
The general mechanism proceeds via the following steps: beilstein-journals.org
Coordination and Activation: The electrophilic [AuL]⁺ catalyst coordinates to the C-C multiple bond of the substrate. acs.orgnih.gov This coordination polarizes the π-system, rendering it highly susceptible to nucleophilic attack. mdpi.com
Nucleophilic Attack: A nucleophile (either intermolecular or intramolecular) attacks the activated π-system. beilstein-journals.orgbeilstein-journals.org This attack typically occurs in an anti fashion relative to the gold, leading to the formation of a vinyl-gold (from alkynes) or alkyl-gold (from alkenes) intermediate. acs.orgnih.gov
Protodeauration: The C-Au bond in the intermediate is cleaved by a proton source, typically from the solvent or an additive. beilstein-journals.org This step releases the final product and regenerates the active [AuL]⁺ catalyst, completing the cycle without any change in the gold's oxidation state. beilstein-journals.orgrsc.org
In some cases, the vinyl-gold intermediate can be trapped by an electrophile other than a proton, such as an iodine source, to install an iodine atom in the final product. beilstein-journals.org The reactivity and selectivity of these transformations can be finely tuned by modifying the electronic and steric properties of the ancillary ligand (L) on the gold(I) catalyst. nih.gov More electron-donating ligands lead to less electrophilic (and less active) gold centers. acs.orgnih.gov
Investigation of Fundamental Decomposition Processes of this compound
The stability of this compound and its complexes is a critical factor in their synthesis, storage, and catalytic application. Solid this compound is thermally sensitive and decomposes upon heating to around 120 °C. chemimpex.comnih.gov In solution, many gold(I) complexes exhibit limited stability and have a tendency to decompose over time, often resulting in the formation of a violet precipitate of colloidal elemental gold (Au⁰). rsc.org
Several decomposition pathways have been identified:
Disproportionation/Redox Degradation: As mentioned in the context of ligand scrambling (Section 5.2), the formation of the [AuI₂]⁻ anion can be a gateway to decomposition. This anion is unstable in aqueous environments and can undergo an internal redox reaction to produce elemental gold (Au⁰) and diatomic iodine (I₂). nih.govacs.org This is a common degradation pathway for L-Au-X type catalysts.
Reductive Elimination from Au(III) Intermediates: In Au(I)/Au(III) catalytic cycles, the Au(III) intermediates themselves can undergo thermal decomposition. This often occurs via reductive elimination, where two ligands are expelled to form a new bond, reducing the gold center back to Au(I). nih.govresearchgate.net While this is the desired final step in a catalytic cycle, unwanted or premature reductive elimination can lead to catalyst deactivation or the formation of undesired byproducts. nih.gov
Oxidative Etching: In the presence of an oxidant (like O₂) and a strong complexing ligand (like iodide), elemental gold surfaces can undergo oxidative etching. nih.gov The iodide ion forms a stable Au(I) complex, which thermodynamically favors the oxidation of Au⁰ to Au⁺. nih.gov This process is relevant to the stability of gold nanoparticles and surfaces in iodide-containing media.
Influence of Ligand Design on this compound Reactivity Profiles
Key ligand features and their effects are summarized below:
| Ligand Feature | Influence on Reactivity | Mechanistic Rationale | Representative Ligands | References |
| Small Bite Angle | Promotes oxidative addition | Induces a bent geometry at the Au(I) center, lowering the energy barrier for the transition to a square-planar Au(III) state. | Diphosphino-carborane (DPCb) | chemrxiv.orgescholarship.org |
| Hemilability | Facilitates oxidative addition and stabilizes Au(III) | The hard N-donor stabilizes the hard Au(III) center after oxidative addition, while its ability to dissociate provides a coordination site for other substrates. | MeDalPhos, (P^N) ligands, (N,C) ligands | nih.govchemrxiv.orgnih.govrsc.orgrsc.org |
| Electronic Properties (Donor/Acceptor) | Tunes catalytic activity and reaction rates | Electron-donating ligands on the aryl backbone of (P^N) systems can enhance the rate of oxidative addition. More electron-withdrawing ligands on gold increase its electrophilicity for π-activation. | Substituted DalPhos, (ArO)₃P, NHCs | nih.govchemrxiv.orgnih.gov |
| Steric Hindrance | Affects reaction rates and selectivity | Bulky ligands can hinder substrate approach or influence the rate of reductive elimination. Less bulky ligands can accelerate ligand exchange steps. | IPr, P(tBu)₃ | chemrxiv.org |
Computational (DFT) studies combined with experimental work have been instrumental in rationally designing new ligands. nih.govchemrxiv.org For example, DFT-guided optimization led to the development of new families of flexible (P^N) ligands that outperform earlier designs in certain cross-coupling reactions by fine-tuning the electronic and steric environment around the gold center. nih.govchemrxiv.org This synergy between theoretical prediction and synthetic execution continues to push the boundaries of what is possible in gold catalysis.
Solution Dynamics of Gold(I)-Iodide Bridged Complexes
The behavior of gold(I)-iodide bridged complexes in solution is characterized by dynamic processes that are often investigated using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). acs.org These studies provide critical insights into the structural fluxionality and bonding within these multinuclear systems. Gold(I) complexes, especially those with bridging diphosphine ligands, can form a variety of structures in solution, including mixtures that can be challenging to fully characterize. acs.org The presence of bridging ligands, however, can pre-organize the metal centers and facilitate the study of their dynamic interactions. mdpi.comnih.gov
Detailed research into dppm-bridged dinuclear gold(I) complexes, where dppm is bis(diphenylphosphino)methane, has revealed remarkable solution behavior. acs.org For the cationic complex [Au₂(μ-dppm)₂I]⁺, NMR studies suggest a unique dynamic process where the iodide ligand is not static but actively circulates around the [Au₂(μ-dppm)₂]²⁺ core. acs.org This phenomenon has been described as a "molecular planetarium," with the iodide ligand orbiting the two gold(I) ions while remaining bound to the core. acs.org
Evidence for this dynamic process comes from ¹H and ³¹P{¹H} NMR spectroscopy. acs.org In studies of complexes like [Au₂(μ-dppm)₂(μ-I)]I and its analogues, cooling the solutions from room temperature (e.g., 290 K) down to 235 K did not "freeze out" a single static structure. acs.org Instead, the primary effect observed was a broadening of the NMR signals, such as the quintet for the methylene (B1212753) protons in the dppm ligand. acs.org This indicates that the dynamic exchange process is rapid on the NMR timescale even at lower temperatures and could not be halted within the accessible temperature range where the compounds remained soluble. acs.org
The dynamic nature is understood as an equilibrium between different structural forms, including an A-frame structure and isomers with two- and three-coordinate gold centers. acs.org The iodide ligand moves between positions, effectively orbiting the Au-Au axis. acs.org This is supported by the existence of crystallographically characterized precedents for each of the proposed structures in the dynamic equilibrium. acs.org
¹H and ³¹P{¹H} NMR spectral data for several dppm-bridged gold(I) complexes in deuterated acetonitrile (B52724) (acetonitrile-d₃) highlight the spectroscopic features associated with these dynamic systems. acs.org
Table 1: NMR Spectral Data for dppm-Bridged Gold(I) Complexes in Acetonitrile-d₃ at 290 K. acs.org
| Compound | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) |
| [Au₂(μ-dppm)₂(μ-I)]I | 7.5 (m, Ph), 4.1 (quintet, CH₂) | 26.5 (s) |
| Au₂(μ-dppm)₂(μ-I) | 7.5 (m, Ph), 4.1 (quintet, CH₂) | 26.5 (s) |
| Au₂(μ-dppm)₂₂ | 7.5 (m, Ph), 3.9 (quintet, CH₂) | 24.3 (s) |
Abbreviations: m = multiplet, s = singlet, Ph = phenyl, CH₂ = methylene
Similar investigative approaches have been applied to other bridged systems. For instance, dimeric this compound complexes formed with 1,5-diaza-3,7-diphosphacyclooctane ligands have been characterized in solution using ¹H and ³¹P NMR, as well as ESI mass spectrometry, which confirmed the presence of the [Au₂L₂I]⁺ ion. mdpi.com Likewise, studies on gold(I) complexes with hydrazine-bridged diphosphine ligands show a characteristic downfield shift in the ³¹P NMR signal of about 25 ppm upon coordination to gold, which is used to analyze their structure in solution. ajol.info These studies collectively demonstrate the power of solution-state NMR in elucidating the complex and dynamic nature of gold(I)-iodide bridged species. acs.orgmdpi.comajol.info
Computational and Theoretical Insights into Gold I Iodide Chemistry
Density Functional Theory (DFT) Applications in Gold(I) Iodide Systems
Density Functional Theory (DFT) is a cornerstone of computational investigations into this compound systems, enabling the study of their geometric, electronic, and optical properties. First-principles calculations based on DFT have been employed to explore the structural behavior of aurophilic this compound under high-pressure conditions. researchgate.net These studies have determined the axial and bulk compressibility of its ambient-pressure tetragonal phase. researchgate.net DFT calculations have also been instrumental in investigating the properties of related two-dimensional (2D) materials, such as gold telluride iodide (AuTeI) monolayers, where the geometry, stability, electronic structure, and optical properties are systematically studied. mdpi.com For instance, while the PBE functional might underestimate the bandgap of single-layer AuTeI, HSE functional calculations provide a more accurate value, increasing it from 1.26 eV to 1.78 eV. mdpi.com
DFT has been crucial in resolving the ground-state features of aurophilic compounds like AuI, a task that had previously been a significant theoretical challenge. researchgate.net The inclusion of van der Waals (vdW) corrections in DFT calculations has proven essential for accurately describing these systems. researchgate.net Such calculations have confirmed the mechanical and dynamical stability of AuI at ambient conditions by computing elastic constants and phonon dispersion curves. researchgate.net Furthermore, DFT studies have been applied to understand the influence of iodide ions on the morphology of gold nanorods, using calculations to determine the surface and interface energies of different crystallographic facets. researchgate.net
Interactive Table: DFT Functionals and Their Applications in Gold-Iodide Systems
| DFT Functional/Method | System Studied | Properties Investigated | Key Finding | Reference |
|---|---|---|---|---|
| PBE and HSE | 2D AuTeI Monolayer | Band structure, bandgap | HSE functional provides a more accurate bandgap (1.78 eV) compared to PBE (1.26 eV). | mdpi.com |
| DFT with van der Waals corrections | Aurophilic AuI | Ground-state features, mechanical and dynamical stability | Resolved previous theoretical impediments in describing aurophilic compounds accurately. | researchgate.net |
| First-principles calculations | Tetragonal AuI under high pressure | Axial and bulk compressibility | Provided quantitative data on the material's response to pressure. | researchgate.net |
| DFT | Gold nanorods with iodide ions | Surface and interface energies of facets | Explained the role of iodide ions in directing the final morphology of anisotropic gold nanoparticles. | researchgate.net |
Mechanistic Probes through Computational Modeling of this compound Reactions
Computational modeling, primarily using DFT, has provided profound insights into the mechanisms of reactions involving this compound and related complexes. These studies are crucial for understanding and optimizing gold-catalyzed transformations. For example, a DFT study on the AuCl-catalyzed alkynylation of indole (B1671886) and pyrrole (B145914) substrates with a hypervalent iodine reagent revealed an unprecedented reaction mechanism. acs.org The calculations showed that the reaction initiates with the coordination of the alkyne part of the iodine(III) reagent to the AuCl catalyst, followed by the transfer of the alkynyl group to the gold(I) center. acs.orgresearchgate.net The iodine(III) center was found to be more efficient at activating the alkyne triple bond than the gold(I) center, with the nucleophilic attack of the aromatic substrate on the activated alkyne being the rate-determining step. acs.orgresearchgate.net
DFT calculations have also been employed to dissect the detailed mechanism of Au(I)/Au(III)-mediated arylation-lactonization reactions. acs.org These computational investigations characterize key intermediates and transition states, constructing a comprehensive energy profile for the catalytic cycle. acs.org For instance, in the arylation-lactonization of γ-alkenoic acids with aryl iodides, two potential pathways, cis and trans oxidative addition, were evaluated, with calculated kinetic barriers of 20.5 and 19.3 kcal·mol⁻¹, respectively. acs.org Such studies highlight the crucial role of ligands in stabilizing reactive intermediates and facilitating key steps like the oxidative addition of aryl iodides to the Au(I) center, a traditionally challenging step for gold catalysis. acs.orgresearchgate.net The insights from these models help to explain experimental outcomes, such as product regioselectivity, which is often dictated by the stability of key intermediates like vinyl gold complexes. acs.org
Interactive Table: Computationally Investigated Gold(I) Reaction Mechanisms
| Reaction Type | Computational Method | Key Mechanistic Insight | Rate-Determining Step | Reference |
|---|---|---|---|---|
| Alkynylation of Indoles/Pyrroles | DFT (B3LYP/LANL2DZ(f),6-31G) | Iodine(III) center is the primary alkyne activator, not Au(I). | Nucleophilic attack on the I(III)-activated alkyne. | acs.orgresearchgate.net |
| Arylation-Lactonization | DFT (B3LYP) | Two pathways (cis and trans) for oxidative addition of aryl iodide. | For the *trans mechanism, intramolecular γ-lactonization (25.3 kcal·mol⁻¹); for the cis mechanism, oxidative addition (20.5 kcal·mol⁻¹). | acs.org |
| Decarboxylative Cross-Coupling | DFT | Turnover-limiting oxidative addition to form a Au(III) aryl complex. | Oxidative Addition | acs.org |
Application of Inverted Ligand Field Theory to this compound Complexes
The concept of the Inverted Ligand Field (ILF) has been applied to reinterpret the electronic structure and reactivity of gold complexes, challenging classical bonding descriptions. nih.govacs.org In traditional ligand field theory, ligand-centered orbitals are lower in energy than the metal d-orbitals. nih.govacs.org However, for electronegative metals like gold, the d-orbitals can become more core-like and lower in energy than the ligand frontier orbitals. wikipedia.org This leads to an "inverted" scenario where the bonding orbitals have more metal character and the antibonding orbitals (including the LUMO) are more ligand-based. wikipedia.orgunibo.it
This theory has been particularly insightful in studies of the oxidation of cyclic trinuclear Au(I) imidazolate complexes with iodine. nih.govacs.orgacs.org Experimental observations showed that upon formal oxidation to Au(III), the Au-C and Au-N bonds were longer than in the Au(I) precursors, which is counterintuitive. nih.govnih.gov Computational studies attributed this to an ILF, where the gold center maintains its d¹⁰ electronic configuration. nih.govacs.org The reaction is better described as an addition rather than a true oxidation of the metal. nih.gov The ILF concept resolves these discrepancies by providing a new interpretation of the Au(I)-ligand bonding in the "oxidized" products. nih.govnih.gov This framework is crucial for understanding reactions involving gold and iodine, given their very close electronegativity values (2.54 for gold vs. 2.66 for iodine). nih.govacs.org
Theoretical Studies on Topological States and Electronic Properties of this compound
Theoretical studies have recently identified this compound as a material with non-trivial topological properties. researchgate.netresearchgate.net First-principles calculations have been used to investigate the topological states and thermoelectric transport properties of three-dimensional (3D) gold iodide with a zincblende structure. researchgate.net In its pristine state, AuI is predicted to be a Dirac semi-metal. researchgate.net However, under mild isotropic compressive pressure, it is predicted to undergo a quantum phase transition into a non-trivial topological state. researchgate.netresearchgate.net
Further computational explorations of the electronic band structure of aurophilic AuI have confirmed its status as a non-trivial Dirac material when spin-orbit coupling is included. researchgate.net These studies also identified a type-A hourglass dispersion with a movable Dirac point. researchgate.net The investigation of two-dimensional (2D) gold iodide monolayers has also revealed non-trivial topology and potential for catalytic activity, offering insights into applications in next-generation nano-electronics and catalysis. researchgate.netresearchgate.net The search for topological materials is increasingly systematic, with theoretical methods now able to predict whether a material should have topological properties based on its elemental composition and crystal structure. acs.org These theoretical predictions are vital for guiding experimental efforts to synthesize and characterize new quantum materials. acs.org
Addressing Computational Challenges in Modeling this compound Behavior
Modeling the behavior of this compound and other gold compounds presents significant computational challenges. A primary difficulty is overcoming the known tendency of gold not to form stable bonds with other elements in crystalline solids, which complicates theoretical predictions. upv.es Standard DFT approximations have been shown to fail spectacularly in describing some gold compounds, with reported errors as high as 20% in equilibrium volume and 400% in bulk modulus. upv.es This failure is often attributed to the poor treatment of static correlation by common DFT approximations. upv.es
Another challenge lies in the accurate modeling of metal-containing systems in general, where standard force fields often lack parameters for metal centers. acs.orgnih.gov For quantum mechanical methods, while they offer greater accuracy, their computational cost can be prohibitive for large systems. acs.orgnih.gov Even relatively low-cost DFT methods can be impractical for systems with over 1000 atoms. acs.orgnih.gov The relativistic effects in gold are also significant, causing an expansion and destabilization of the 5d shell and a contraction of the 6s shell, which increases the contribution of 5d electrons to the valence shell and complicates electronic structure calculations. nih.gov Integrating computational insights with experimental data is therefore essential to overcome these challenges and enhance the precision and efficacy of models for gold-based systems. nih.govnih.gov
Exploration of Gold I Iodide in Advanced Materials Science
Precursor Applications in Gold Nanomaterial Synthesis
Gold(I) iodide serves as a crucial precursor in the synthesis of various gold nanomaterials, including nanoparticles and nanoclusters. chemimpex.com Its role is particularly significant in controlling the size, shape, and properties of the final nanostructures.
In the formation of anisotropic gold nanotriangles (AuNTs), a gold(I) complex, specifically [AuIyCl2–y]-, has been identified as a key synthetic precursor. figshare.comacs.org This complex is formed in solution when gold(III) chloride (AuCl4–), iodide ions (I–), and a reducing agent like ascorbic acid are mixed. figshare.comacs.org The [AuIyCl2–y]- complex is then readily reduced by ascorbic acid to form gold nanoparticle seeds in situ. figshare.com The subsequent preferential adsorption of iodide ions onto the (111) facets of these seeds directs the growth, leading to the formation of triangular nanoparticles. figshare.com This method offers a pathway for the reproducible, one-pot synthesis of AuNTs. figshare.comacs.org
The concentration of iodide ions is a critical parameter in controlling the morphology of the resulting gold nanostructures. researchgate.net For instance, a new "green" synthesis route involves the reduction of a gold(III) complex by iodide ions to a metastable gold(I) complex, which then disproportionates at room temperature to form metallic gold. researchgate.net The quasi-spherical gold nanoparticles produced initially autocatalyze this disproportionation, leading to polyhedral nanoparticles. researchgate.net
Here is an interactive data table summarizing the role of this compound as a precursor in gold nanomaterial synthesis:
| Nanomaterial | Role of this compound/Complex | Key Findings |
| Gold Nanotriangles (AuNTs) | Precursor complex ([AuIyCl2–y]-) | Directs anisotropic growth by inhibiting growth on Au(111) facets. figshare.comscribd.com |
| Polyhedral Gold Nanoparticles | Metastable Au(I) complex | Autocatalyzes disproportionation to form polyhedral structures. researchgate.net |
| Gold Nanoparticles (general) | Precursor for various gold complexes | Enables the synthesis of gold nanoparticles with diverse applications. chemimpex.comsmolecule.com |
Research in Photonic Material Development utilizing this compound
This compound and its derivatives are actively being investigated for their potential in the development of advanced photonic materials, particularly those with luminescent properties. The unique electronic structure of gold(I) complexes often leads to interesting photophysical behaviors.
Research has shown that gold(I) complexes, including those containing iodide, can exhibit intense photoluminescence (PL). rsc.org This luminescence can be sensitive to external stimuli, a property known as chromism. For example, some this compound complexes exhibit luminescence thermochromism, where the color of the emitted light changes with temperature. nih.gov This phenomenon is attributed to the presence of coupled triplet excited states, the nature of which is influenced by the molecular structure and crystal lattice arrangement. nih.gov
Furthermore, the interaction of iodide ions with gold(I) centers in complexes can be manipulated to create materials with switchable luminescence. rsc.org For instance, a binuclear gold-phosphine complex showed a recoverable change in its photoluminescence from yellow to green when subjected to pressure, a phenomenon known as mechanochromic photoluminescence. mdpi.com While this specific example doesn't explicitly mention iodide, the broader class of gold(I) complexes it belongs to often incorporates halide ligands to tune their properties.
A series of di-, tri-, and tetraphosphane this compound complexes have been synthesized, revealing that their luminescence is governed by a combination of phosphane properties, metal-metal (aurophilic) interactions, and intermolecular forces within the crystal lattice. nih.gov The emission color of these complexes at room temperature can be tuned from green to near-infrared by altering these factors. nih.gov
Investigations in Electronic Conductive Materials Incorporating this compound
This compound is under investigation for its role in the fabrication of conductive materials, which could enhance the performance of electronic devices. chemimpex.com Gold itself is an excellent conductor of heat and electricity, and incorporating it into materials in various forms, including as this compound, can impart these desirable properties. energymining.sa.gov.au
One area of research involves the creation of organic-inorganic hybrid materials. For example, composites have been made by reacting bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) with this compound. academie-sciences.fr The resulting (BEDT-TTF)x/(AuI) composites exhibit semiconducting behavior, and their conductivity is dependent on the composition. academie-sciences.fr
Another approach involves the use of conductive polymers. Cellulose acetate (B1210297) membranes coated with conductive polymers like polyaniline (PANI) or polypyrrole (PPy) have been studied for their ability to adsorb a gold-iodide complex (AuI2−). researchgate.net The adsorption of the gold complex onto these membranes is attributed to an exchange between the dopant ions of the polymer and the AuI2− complex ions. researchgate.net This research points towards potential applications in areas like gold recovery and the development of functional conductive materials.
The following table details the electrical properties of some gold-iodide based composite materials:
| Composite Material | Composition Parameter (x) | Room Temperature Conductivity |
| (BEDT-TTF)x/(AuI) | 0.82 (experimental max) | Varies with composition |
| PANI-coated Cellulose Acetate with AuI2- | N/A | Not specified |
| PPy-coated Cellulose Acetate with AuI2- | N/A | Not specified |
Formulation of Anti-Corrosion Materials from Gold(I) Precursors
Gold is well-known for its resistance to corrosion and oxidation. stanford.edu While metallic gold is inherently inert, the use of gold-based precursors, including those involving iodide, is being explored for creating protective anti-corrosion materials.
One method involves the de-alloying of a gold-based amorphous alloy in an acid mixture to create nanoporous gold. researchgate.net This process, a form of controlled corrosion, results in a material with a high surface area and the inherent corrosion resistance of gold. researchgate.net Such materials have potential applications in catalysis and sensing.
Another strategy involves using stainless steel as a solid reductant to synthesize gold nanoparticles from a gold precursor. nih.gov This process relies on the controlled corrosion of the stainless steel to reduce Au(III) to Au(0), forming stable nanoparticles without the need for additional capping agents. nih.gov While not directly using AuI, this illustrates the principle of using corrosion processes with gold precursors to create functional materials. The inherent chemical inertness of gold makes it a prime candidate for developing long-lasting anti-corrosion coatings and materials. rsc.org
Mechanistic Studies of Sensing Material Development Based on Gold-Iodide Interactions
The interaction between gold, particularly in the form of nanoparticles and nanoclusters, and iodide ions forms the basis for various sensing technologies. These sensors often rely on changes in the optical properties of the gold nanomaterials upon interaction with the target analyte, which is mediated by iodide.
One sensing mechanism involves the etching of gold nanostructures by iodide. For instance, iodide ions can etch gold nanostars, causing a change in their plasmonic features and a corresponding color change in the solution. nih.gov This etching process, which involves the oxidation of Au(0) to Au(I), can be modulated by the presence of certain enzymes, forming the basis for sensitive biosensors. nih.gov
Another approach utilizes the aggregation or anti-aggregation of gold nanoparticles (AuNPs). In one example, a colorimetric sensor for iodide was developed based on the anti-aggregation of AuNPs. capes.gov.brresearchgate.net In this system, mercury ions initially cause the aggregation of modified AuNPs, leading to a color change. The presence of iodide ions, which have a strong affinity for mercury, prevents this aggregation, resulting in a distinct color that can be used for detection. capes.gov.br
Fluorescence quenching is another principle employed in these sensors. Iodate, in the presence of excess iodide ions, can oxidize and etch the gold core of fluorescent gold nanoclusters, leading to a quenching of their fluorescence. nih.gov This phenomenon allows for the highly selective and sensitive detection of iodate. nih.gov
Mechanistic studies have also explored how iodide ions can induce shape transformations in gold nanostructures. It is proposed that iodide adsorbed on the surface of gold nanostars can bind with gold atoms to form AuI, facilitating the diffusion of these atoms and leading to a change in the nanoparticle's shape. researchgate.net
The table below summarizes different sensing mechanisms based on gold-iodide interactions:
| Sensing Mechanism | Principle | Analyte Detected |
| Surface Etching | Iodide-mediated etching of gold nanostars changes their plasmon resonance. nih.gov | Enzymes (e.g., Horseradish Peroxidase) nih.gov |
| Anti-aggregation | Iodide prevents mercury-induced aggregation of gold nanoparticles. capes.gov.br | Iodide ions capes.gov.brresearchgate.net |
| Fluorescence Quenching | Iodate, enhanced by iodide, etches and quenches fluorescent gold nanoclusters. nih.gov | Iodate nih.gov |
| Shape Transformation | Iodide-induced deformation of gold nanostars. researchgate.net | Iodide ions researchgate.net |
Advancements in Gold I Iodide Catalysis
Homogeneous Gold(I) Catalysis with Iodide Ligands
In homogeneous catalysis, gold(I) complexes are typically linear, two-coordinate species that act as potent π-acids, activating alkynes and allenes toward nucleophilic attack. While many gold-catalyzed reactions proceed without a change in the metal's oxidation state, the involvement of iodide ligands has been instrumental in developing Au(I)/Au(III) redox cycles. escholarship.orgnsf.gov This is particularly evident in cross-coupling reactions where the oxidative addition of an organohalide to the gold(I) center is a crucial, yet challenging, step. awuahlab.com
The high redox potential of the Au(I)/Au(III) couple makes oxidative addition difficult compared to other transition metals like palladium. nsf.gov However, the use of aryl iodides as substrates is advantageous. The weaker carbon-iodine bond allows for oxidative addition to gold(I) complexes, a process that is often sluggish or inaccessible with aryl bromides or chlorides. escholarship.org The reaction of a gold(I) complex with an aryl iodide can lead to a square planar gold(III)-aryl-iodide intermediate, which can then undergo further transformations like transmetalation and reductive elimination to complete a catalytic cycle. escholarship.orgnsf.gov
Heterogeneous Gold(I) Catalysis Systems Involving Iodide
While homogeneous gold catalysis is more extensively studied, heterogeneous systems offer advantages in catalyst separation and recyclability. In the context of iodide-involved catalysis, this often involves supported gold nanoparticles. rsc.orgchemrxiv.org Gold nanoparticles deposited on various oxide supports (e.g., CeO₂, MgO, TiO₂) have shown excellent catalytic activity for a range of reactions, including those involving organoiodides. rsc.orguoa.grnih.govarxiv.org
The catalytic activity in these systems is highly dependent on factors like the size of the gold nanoparticles, the nature of the support material, and the interaction between the gold and the support. arxiv.org In reactions such as the Ullmann homocoupling of aryl iodides, gold nanoparticles supported on nanocrystalline magnesium oxide have proven to be an efficient and recyclable catalytic system. rsc.org The proposed mechanism involves the adsorption of the aryl iodide onto the surface of the gold nanoparticles, followed by a reaction sequence that results in the formation of the biaryl product. rsc.org
The role of iodide in these heterogeneous systems can be complex. It may involve the direct interaction of the C-I bond of the substrate with the active sites on the gold nanoparticle surface. researchgate.net Additionally, methods have been developed to redisperse gold nanoparticles on oxide supports using reagents like methyl iodide, transforming larger particles into more active, smaller clusters or atomically dispersed gold, which can enhance catalytic performance in subsequent reactions. acs.org The development of supported gold catalysts for reactions involving iodoarenes continues to be an active area of research, aiming to combine the unique reactivity of gold with the practical benefits of heterogeneous catalysis. acs.orgrsc.org
Gold(I)-Mediated Organic Transformations
Gold(I) iodide and related catalytic systems have enabled a wide array of valuable organic transformations, primarily through the activation of carbon-carbon multiple bonds. These reactions are broadly categorized into those that form new carbon-carbon bonds and those that form carbon-heteroatom bonds.
Carbon-Carbon Bond Forming Reactions
A prominent example of a C-C bond-forming reaction is the Sonogashira cross-coupling of terminal alkynes with aryl or vinyl halides. Notably, this compound (AuI) itself has been demonstrated to be an effective catalyst for this transformation, often in conjunction with a phosphine (B1218219) ligand like dppf. beilstein-journals.orgcapes.gov.br This reaction proceeds smoothly to couple terminal alkynes with aryl iodides and bromides, providing the corresponding products in good to excellent yields. beilstein-journals.orgcapes.gov.br While the role of potential palladium impurities has been a subject of debate, studies suggest that gold is intrinsically active for the Sonogashira coupling. researchgate.netrsc.org
Table 1: this compound-Catalyzed Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | AuI / dppf | 96 | capes.gov.br |
| 4-Iodotoluene | Phenylacetylene | AuI / dppf | 98 | capes.gov.br |
| 1-Iodo-4-methoxybenzene | Phenylacetylene | AuI / dppf | 95 | capes.gov.br |
| 2-Iodoaniline (B362364) | Phenylacetylene | AuI / dppf | 96 (Indole product) | uoa.gr |
Gold-catalyzed Suzuki-Miyaura coupling reactions have also been developed, particularly for coupling alkyl organometallics with aryl and vinyl iodides. chemrxiv.org These reactions can proceed through a ligand-enabled Au(I)/Au(III) redox cycle without the need for external oxidants, providing a complementary method to traditional palladium catalysis. chemrxiv.org Tandem reactions, such as a coupling-cyclization sequence between 2-iodoaniline and terminal alkynes, can efficiently produce substituted indoles. uoa.gr
Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds via gold catalysis is a vast field, dominated by hydrofunctionalization reactions of alkynes, allenes, and alkenes. beilstein-journals.orgacs.org These include hydroamination (C-N bond formation) and hydroalkoxylation (C-O bond formation), which are atom-economical methods for synthesizing valuable nitrogen- and oxygen-containing compounds. beilstein-journals.orgmdpi.comrsc.org
Gold(I) catalysts, including those with iodide counterions or ligands, activate C-C multiple bonds towards attack by heteroatom nucleophiles like amines, alcohols, and carboxylic acids. beilstein-journals.orgresearchgate.net For instance, gold(I) catalysts effectively promote the intramolecular hydroamination of alkynes to generate various nitrogen heterocycles. beilstein-journals.org Similarly, intramolecular hydroalkoxylation of alkynols is a powerful strategy for synthesizing oxygen-containing heterocycles like furans and spiroketals. beilstein-journals.org
More advanced transformations involving C-X bond formation have been developed through Au(I)/Au(III) redox catalysis. Ligand-assisted systems enable the oxidative addition of vinyl iodides to gold(I), which can be coupled with the π-activation of alkenols or N-alkenyl amines to achieve hetero-vinylation reactions, forming functionalized tetrahydrofurans and pyrrolidines. rsc.org Gold-catalyzed trifluoromethylthiolation and trifluoromethylselenolation of aryl and vinyl iodides have also been achieved using a (MeDalphos)AuCl complex, showcasing the versatility of these systems in forming C-S and C-Se bonds. nih.gov
Table 2: Examples of Gold(I)-Mediated C-Heteroatom Bond Formation
| Transformation | Substrates | Product Type | Reference |
|---|---|---|---|
| Intramolecular Hydroamination | Alkynyl amines/carbamates | N-Heterocycles | beilstein-journals.orgacs.org |
| Intramolecular Hydroalkoxylation | Alkynols/Alkynoic acids | O-Heterocycles (Lactones) | beilstein-journals.orgresearchgate.net |
| Hetero-vinylation | Vinyl iodides + Alkenols | Functionalized Tetrahydrofurans | rsc.org |
| Trifluoromethylthiolation | Aryl/Vinyl Iodides + AgSCF₃ | Aryl/Vinyl Thioethers | nih.gov |
Catalyst Design and Optimization Strategies for this compound Systems
The efficiency and selectivity of this compound catalytic systems are highly dependent on the catalyst structure and reaction conditions. Consequently, significant effort has been devoted to catalyst design and optimization. awuahlab.comresearchgate.net Key strategies include modifying the ligands, controlling the counterion, and using additives.
Ligand Design: The choice of ligand is paramount in tuning the reactivity of the gold center. awuahlab.com For reactions proceeding via a Au(I)/Au(III) redox cycle, such as those involving aryl iodides, ligands must stabilize both oxidation states and facilitate the key steps of oxidative addition and reductive elimination. Hemilabile bidentate ligands, such as the (P,N)-ligand MeDalphos, have been specifically designed to promote the otherwise sluggish oxidative addition of organohalides to Au(I) centers. escholarship.orgrsc.orgnih.gov The hemilabile nitrogen atom can dissociate to open a coordination site, facilitating the reaction. rsc.org Steric and electronic properties of phosphine and N-heterocyclic carbene (NHC) ligands are systematically varied to optimize catalytic performance for specific transformations. awuahlab.com
Counterion Effects: In cationic gold(I) catalysis, the counterion (anion) is not merely a spectator. rsc.org It can significantly influence the catalyst's activity and selectivity by interacting with the cationic gold center, the substrate, or key intermediates. acs.orgacs.org For example, in alkyne hydroalkoxylation, anions that balance hydrogen-bond acceptor ability and coordinating power can be more effective than simple non-coordinating anions. acs.org The choice of counterion, from halides like iodide to weakly coordinating anions like SbF₆⁻ or NTf₂⁻, can alter the Lewis acidity of the gold catalyst and the stability of catalytic intermediates, providing a powerful tool for reaction optimization. nsf.govrsc.org
Additives and Reaction Conditions: Additives can play a crucial role in improving catalyst performance. In some cases, silver salts (e.g., AgSbF₆, AgNTf₂) are used not only to abstract a halide from a neutral gold(I) precatalyst to generate the active cationic species but can also influence the reaction mechanism. nsf.govmdpi.com Other additives, like pyridine-N-oxide, can act as hydrogen bond acceptors to accelerate rate-determining protodeauration steps. unica.itacs.org Optimization of solvent, temperature, and substrate concentration are also standard procedures to maximize yield and selectivity in these catalytic systems. Computational studies, such as Density Functional Theory (DFT), are increasingly used to gain mechanistic insight, rationalize experimental observations like counterion effects, and guide the rational design of new, more efficient catalysts. nsf.govacs.org
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Gold(I) Iodide
While traditional methods for synthesizing this compound are well-established, the development of more efficient, sustainable, and versatile synthetic routes remains a key research focus. wikipedia.org One of the most promising emerging areas is mechanochemistry , which involves the use of mechanical force to induce chemical reactions. rsc.org This solvent-free or minimal-solvent approach offers significant advantages in terms of reduced waste, shorter reaction times, and access to potentially novel polymorphs or crystalline phases. rsc.org Research in this area could focus on optimizing reaction conditions, such as milling frequency and time, and exploring the synthesis of this compound complexes with various ligands. rsc.org
Another avenue of exploration lies in the use of alternative precursors and "green" solvents. For instance, an exceptionally mild and efficient method for preparing organo-gold(I) complexes has been developed using ethanol (B145695) or water as the reaction medium at room temperature with aryl-B(triol)K boronates as the transmetalation partner. nih.gov This approach avoids the need for exogenous bases and simplifies purification, thereby reducing chemical waste. nih.gov Future work could extend these green methodologies to the direct synthesis of this compound and its derivatives, potentially leading to more environmentally benign production processes.
The synthesis of this compound from trinuclear gold cluster complexes, such as {[(PPh₃)Au]₃(μ-O)}BF₄, also presents a novel synthetic route that could be further explored for creating heterobinuclear complexes containing a Pt⁰-Au¹ bond. sharif.edu
Unexplored Reactivity Patterns and Mechanistic Pathways
The reactivity of this compound and its complexes is a rich area for future investigation, particularly in the realm of catalysis. While gold-catalyzed reactions are numerous, there are still many unexplored reactivity patterns and mechanistic pathways to uncover. A significant area of future research will likely involve dual catalysis systems, where a gold(I) catalyst is used in conjunction with another catalytic system, such as photoredox catalysis, to enable novel transformations. x-mol.net These synergistic approaches can lead to the formation of highly reactive radical species through single electron transfer (SET) processes, opening up new low-energy reaction pathways.
Mechanistic studies on existing gold-catalyzed reactions are also crucial for uncovering new reactivity. For example, detailed investigations into the gold-catalyzed rearrangement of allylic acetates have revealed the critical role of sterically bulky N-heterocyclic carbene (NHC) ligands in promoting isomerization. organic-chemistry.org Further exploration of ligand effects, both steric and electronic, could lead to the development of more selective and efficient catalytic systems. organic-chemistry.org The mechanism of gold-catalyzed cross-coupling reactions, particularly the Au(I)/Au(III) catalytic cycle, continues to be an area of active research. researchgate.net A deeper understanding of the oxidative addition and reductive elimination steps is essential for designing more robust and versatile cross-coupling methodologies. researchgate.net
The interaction of this compound with various ligands and solvents can significantly influence its reactivity. smolecule.com For instance, the dissolution of gold in organic solvents can be achieved under mild conditions using specific ligands in the presence of iodine, a process that involves the formation of a [Au¹I₂]⁻ species. researchgate.netnih.gov Further research into these ligand-exchange reactions could lead to more sustainable methods for gold recycling and the synthesis of novel gold complexes. researchgate.netnih.gov
Development of Advanced Spectroscopic and Structural Probes
A deeper understanding of the structure and bonding in this compound and its complexes requires the application and development of advanced characterization techniques. While X-ray diffraction provides valuable information on solid-state structures, it is often insufficient for characterizing transient species or weak interactions in solution or the gas phase. rsc.org Future research will increasingly rely on sophisticated spectroscopic and structural probes to gain more detailed insights.
One such technique is in-situ electrochemical Rutherford backscattering (ECRBS) , which allows for the quantitative elemental analysis of the electrode-electrolyte interface under potential control. princeton.edu This technique can be used to study the adsorption of iodide on gold surfaces and the formation of gold-iodide complexes in real-time. princeton.eduprinceton.eduresearchgate.net Further development of this technique, including the incorporation of a standard reference electrode and electrolyte circulation, could provide unprecedented insights into the electrochemical behavior of this compound systems. princeton.edu
Helium-tagging infrared photodissociation (IRPD) spectroscopy is another powerful tool for characterizing isolated complexes in the gas phase. This technique has been used to provide the first spectroscopic evidence for an intramolecular Au(I)···H⁺−N hydrogen bond in a protonated N-heterocyclic carbene gold(I) complex. nih.govresearchgate.net The application of IRPD to a wider range of this compound complexes could help to elucidate the nature of weak interactions that are often difficult to probe with other methods.
The use of nanomaterials as probes for iodide sensing is also a growing area of research. rsc.org Gold nanoparticles (AuNPs) can be used for the colorimetric detection of iodide, as the iodide ions can induce changes in the morphology and localized surface plasmon resonance (LSPR) of the nanoparticles. jfda-online.com Future work could focus on designing more sensitive and selective nanoprobes for iodide detection in various environmental and biological samples. jfda-online.comresearchgate.net
Refinement of Theoretical Models for Gold(I) Systems
Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding the electronic structure, bonding, and reactivity of gold(I) systems. rsc.orgresearchgate.net Future research will focus on refining these theoretical models to provide more accurate predictions and deeper insights into complex phenomena.
One area of focus will be the accurate modeling of weak interactions, such as aurophilic (Au···Au) interactions and hydrogen bonds involving gold. nih.govresearchgate.net These interactions play a crucial role in the structure and properties of gold(I) complexes, and their accurate description is essential for rationalizing experimental observations and designing new materials. rsc.org Advanced computational methods can provide insights into the nature of these interactions and their influence on spectroscopic properties. acs.org
Theoretical models are also crucial for elucidating reaction mechanisms. researchgate.net DFT calculations can be used to map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed picture of the catalytic cycle. researchgate.net For example, computational studies have been instrumental in understanding the mechanism of gold-catalyzed cross-coupling reactions and the role of different ligands and additives. x-mol.netresearchgate.net Future work will likely involve the use of more sophisticated computational models that can account for solvent effects and dynamic processes.
Furthermore, theoretical calculations can be used to predict the electronic and optical properties of this compound-based materials. acs.org This can aid in the design of new luminescent materials and materials with tailored electronic properties. rsc.org The combination of experimental and theoretical approaches will be essential for advancing our understanding of gold(I) systems.
Novel Material Design Paradigms and Applications
This compound serves as a versatile precursor for the synthesis of a wide range of advanced materials with novel properties and applications. chemimpex.com A key area of future research is the design and synthesis of gold nanostructures with controlled shapes and sizes. scispace.com The properties of gold nanoparticles are highly dependent on their morphology, and controlling the shape allows for the tuning of their optical and catalytic properties. rsc.orgnih.gov For instance, gold nanostructures with near-infrared light absorbing properties have potential applications in biological imaging and photothermal therapy. rsc.orgnih.gov
One innovative approach to controlling the shape of gold nanostructures is the use of peptides as templates. nih.gov Peptides can be designed to specifically bind to gold ions, reduce them, and control the crystal growth direction, leading to the formation of complex nanostructures. nih.gov Future research in this area will focus on understanding the relationship between peptide sequence and the resulting nanostructure morphology to enable the rational design of functional nanomaterials. nih.gov
This compound is also a key component in the development of novel bimetallic nanostructures , such as Au-Cu systems. nih.govfrontiersin.org These materials combine the properties of both metals, leading to enhanced catalytic activity, tunable plasmonic properties, and applications in photothermal therapy and plasmon-enhanced spectroscopy. nih.govfrontiersin.org The synthesis of Au-Cu alloys, core-shell structures, and Janus structures with controlled composition and shape is a promising direction for future research. frontiersin.org
In addition to nanomaterials, this compound can be incorporated into luminescent materials . acs.org Dinuclear gold(I) complexes, for example, can exhibit fascinating photophysical properties, making them suitable for applications in photoredox catalysis and as luminescent probes. acs.org The design of new ligands that can tune the emission properties of these complexes is an active area of research. acs.org
Finally, the unique properties of this compound make it a candidate for applications in photovoltaics and sensors . chemimpex.com The development of high-efficiency solar cells and sensitive chemical sensors based on this compound and its derivatives represents a significant long-term goal for materials scientists.
Q & A
Basic: What are the standard synthetic routes for Gold(I) iodide, and how can purity be validated?
Methodological Answer:
this compound (AuI) is typically synthesized via direct reaction of elemental gold with iodine in a controlled environment. For lab-scale preparation, a common method involves refluxing gold powder with iodine in a non-aqueous solvent (e.g., anhydrous ethanol) under inert gas to prevent oxidation . Post-synthesis, purity validation requires X-ray diffraction (XRD) to confirm crystallinity and phase identity, complemented by energy-dispersive X-ray spectroscopy (EDS) for elemental analysis. Thermogravimetric analysis (TGA) can detect residual solvents or iodine impurities .
Basic: How can electrochemical techniques characterize this compound’s redox behavior?
Methodological Answer:
Cyclic voltammetry (CV) using a gold rotating disk electrode (RDE) in iodide-containing electrolytes is a standard approach. For example, CV scans in 0.1 M KI solution reveal oxidation peaks corresponding to Au → Au(I) and Au(I) → Au(III), with peak currents dependent on iodide concentration and scan rate . Electrochemical impedance spectroscopy (EIS) further quantifies charge-transfer resistance, aiding in understanding iodide’s role as a complexing agent .
Advanced: What kinetic models explain this compound dissolution in oxidative environments, and how do experimental conditions affect rate laws?
Methodological Answer:
The dissolution kinetics of AuI in iodide-oxygen systems follow a second-order dependence on [I⁻] and first-order on oxygen partial pressure, as shown in autoclave experiments at elevated temperatures (e.g., 80–120°C) . The rate-limiting step is the heterogeneous oxidation of iodide to iodine (I₂), which enhances AuI dissolution via the reaction:
Kinetic modeling must account for iodine accumulation, which autocatalyzes the reaction .
Advanced: How can contradictions in reported dissolution rates of AuI at ambient vs. elevated temperatures be resolved?
Methodological Answer:
Contradictions arise from differing experimental setups. At ambient temperatures, AuI dissolution in iodide-oxygen systems is negligible due to slow kinetics (<0.1% dissolution in 24 hours) . However, elevated temperatures (>80°C) in pressurized autoclaves increase oxygen solubility and reaction rates by 3–5 orders of magnitude. Researchers should replicate conditions using controlled oxygen partial pressure (e.g., 0.5–2 MPa O₂) and monitor iodine formation via UV-Vis spectroscopy to validate mechanistic assumptions .
Advanced: What role does iodine play in the electrochemical oxidation of AuI, and how does this impact sensor design?
Methodological Answer:
Iodine (I₂) acts as a mediator in AuI oxidation, lowering the activation energy for electron transfer. In biosensors, AuI-functionalized electrodes exploit this by detecting iodide (I⁻) via redox cycling. For example, graphite carbon nitride-supported Au nanoparticles show a linear response to I⁻ concentrations (1–100 µM) with a detection limit of 0.3 µM using differential pulse voltammetry (DPV) . Calibration requires accounting for iodine adsorption on gold surfaces, which can passivate electrodes at high [I⁻] .
Advanced: How does the zeroth-order decomposition of hydrogen iodide (HI) on Au surfaces inform catalytic studies of AuI?
Methodological Answer:
The zeroth-order kinetics of HI decomposition on Au (rate constant = M s⁻¹ at 323 K) suggest a surface-saturated mechanism, where Au acts as a catalyst without being consumed . This parallels AuI dissolution studies, where iodide adsorption on Au surfaces dictates reaction rates. Researchers can apply Langmuir-Hinshelwood models to differentiate between surface-limited and diffusion-controlled processes in catalytic cycles .
Methodological: What precautions are critical when handling AuI in electrochemical experiments?
Methodological Answer:
- Electrode Preparation : Use disposable gold microband electrodes to avoid contamination from iodine adsorption .
- Solution Purging : Deoxygenate electrolytes with N₂ or Ar to prevent unintended oxidation, or control O₂ levels with mass-flow controllers for kinetic studies .
- Hazard Mitigation : Follow GHS safety protocols (e.g., skin/eye protection, ventilation) due to AuI’s irritant properties (H315, H319) .
Methodological: How can researchers design experiments to study AuI’s stability under varying pH and halide concentrations?
Methodological Answer:
- pH Dependence : Use buffered solutions (pH 2–12) to assess AuI solubility. For example, in acidic media (pH < 4), AuI may disproportionate into Au³⁺ and I₂, while alkaline conditions stabilize AuI₂⁻ complexes .
- Competing Halides : Introduce Cl⁻ or Br⁻ to evaluate ligand competition via speciation modeling (e.g., using MEDUSA software). Cyclic voltammograms in mixed halide solutions reveal preferential complexation trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
